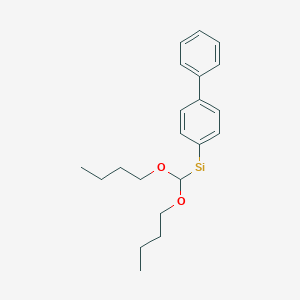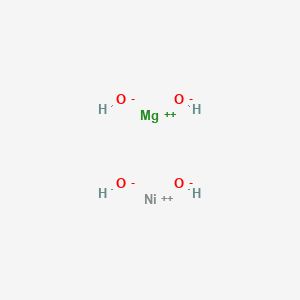![molecular formula C21H16N4O5S B14584176 N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide CAS No. 61068-03-9](/img/structure/B14584176.png)
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide is a complex organic compound that features a methanesulfonyl group, a nitroacridine moiety, and a formamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide typically involves multiple steps. One common approach is to start with the acridine derivative, which is nitrated to introduce the nitro group. The resulting nitroacridine is then reacted with an aniline derivative under suitable conditions to form the intermediate. This intermediate is subsequently treated with methanesulfonyl chloride and formamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.
科学的研究の応用
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
作用機序
The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide involves its interaction with molecular targets such as DNA. The acridine moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
Acridine derivatives: These compounds share the acridine moiety and are known for their cytotoxic activity.
Methanesulfonanilide derivatives: Compounds with similar methanesulfonyl groups.
Formamide derivatives: Compounds containing the formamide linkage.
Uniqueness
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitroacridine moiety enhances its potential as a fluorescent probe and anti-cancer agent, distinguishing it from other similar compounds .
特性
CAS番号 |
61068-03-9 |
|---|---|
分子式 |
C21H16N4O5S |
分子量 |
436.4 g/mol |
IUPAC名 |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]formamide |
InChI |
InChI=1S/C21H16N4O5S/c1-31(29,30)24(13-26)15-8-6-14(7-9-15)22-21-17-4-2-3-5-19(17)23-20-12-16(25(27)28)10-11-18(20)21/h2-13H,1H3,(H,22,23) |
InChIキー |
JEHGIWVKRMZYAD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(C=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


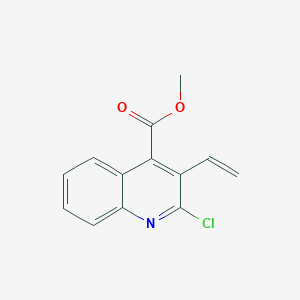
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
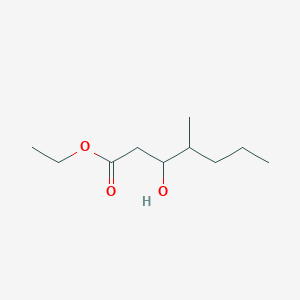

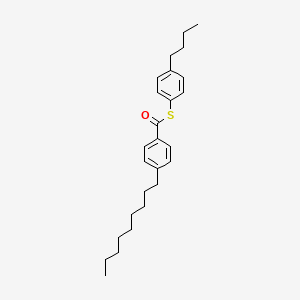
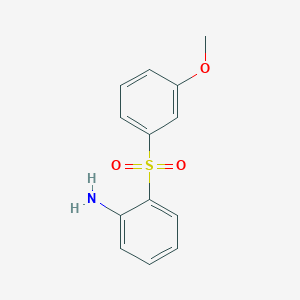
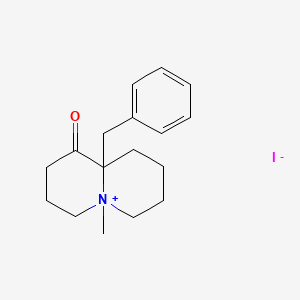

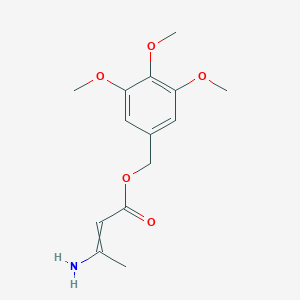
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
